Tert-butyl 2-cyano-2,2-dimethylacetate
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Overview
Description
Tert-butyl 2-cyano-2,2-dimethylacetate is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is also known by its IUPAC name, tert-butyl 2-cyano-2-methylpropanoate . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-cyano-2,2-dimethylacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetate with a cyanide source under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-2,2-dimethylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives.
Hydrolysis: 2-cyano-2-methylpropanoic acid and tert-butyl alcohol.
Reduction: 2-amino-2-methylpropanoic acid.
Scientific Research Applications
Tert-butyl 2-cyano-2,2-dimethylacetate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-2,2-dimethylacetate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new compounds .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl cyanoacetate
- Methyl 2-cyano-2,2-dimethylacetate
- Ethyl 2-cyano-2,2-dimethylacetate
Uniqueness
Tert-butyl 2-cyano-2,2-dimethylacetate is unique due to its specific structural features, such as the presence of both a tert-butyl ester and a cyano group. These functional groups confer distinct reactivity and stability, making it a valuable intermediate in organic synthesis .
Biological Activity
Tert-butyl 2-cyano-2,2-dimethylacetate (CAS Number: 53834489) is an organic compound notable for its diverse biological activities. This compound, characterized by the molecular formula C9H15NO2, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound features a tert-butyl group attached to a cyano group and a dimethylacetate moiety. This configuration contributes to its unique reactivity and biological interactions. The presence of the cyano group is particularly significant as it can facilitate various nucleophilic reactions, making it a versatile building block in synthetic chemistry.
This compound exhibits a range of biological activities that can be attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby altering their activity. This is particularly relevant in drug design where enzyme inhibition is a therapeutic target.
- Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing pathways related to inflammation and cellular signaling.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in cancer cell lines through various pathways:
- Cell Viability Assays : In vitro studies using different cancer cell lines such as HepG2 (liver cancer) have demonstrated significant cytotoxic effects. For example, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 5.89μM for certain derivatives related to this compound .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve:
- MTT Assay : This colorimetric assay measures cell viability based on mitochondrial activity. Results indicate that while some derivatives exhibit potent biological activity, they may also present toxicity risks at higher concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can significantly impact its efficacy and selectivity:
Modification | Effect on Activity |
---|---|
Addition of functional groups | Increased potency against specific targets |
Alteration of steric hindrance | Changes in enzyme binding affinity |
Variation in electron-withdrawing groups | Modulation of biological response |
Research has shown that small changes in the chemical structure can lead to substantial differences in biological outcomes, emphasizing the importance of careful design in drug development.
Case Study 1: Antitumor Activity
In a recent study focusing on isoindolinone derivatives related to this compound, researchers evaluated their effects on HepG2 cells. The study found that certain derivatives exhibited significant antitumor activity, suggesting that modifications to the base structure can enhance therapeutic potential .
Case Study 2: Enzyme Inhibition Profile
Another study investigated the enzyme inhibition properties of this compound. The compound was found to effectively inhibit key enzymes involved in metabolic pathways associated with cancer proliferation. This finding underscores its potential as a lead compound for further drug development .
Safety and Toxicity
While this compound shows promise in various therapeutic applications, safety assessments are critical. Toxicity evaluations indicate that while effective at low concentrations, higher doses may lead to adverse effects. Continuous monitoring and optimization are necessary during development phases.
Properties
IUPAC Name |
tert-butyl 2-cyano-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESJVZLQSJGIES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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